Cas no 2228185-60-0 (4-(heptan-4-yl)oxane-4-carboxylic acid)

4-(heptan-4-yl)oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(heptan-4-yl)oxane-4-carboxylic acid
- 2228185-60-0
- EN300-1733714
-
- インチ: 1S/C13H24O3/c1-3-5-11(6-4-2)13(12(14)15)7-9-16-10-8-13/h11H,3-10H2,1-2H3,(H,14,15)
- InChIKey: FQKFWWVICHCBNC-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(=O)O)(CC1)C(CCC)CCC
計算された属性
- せいみつぶんしりょう: 228.17254462g/mol
- どういたいしつりょう: 228.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 46.5Ų
4-(heptan-4-yl)oxane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733714-0.1g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1733714-0.05g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1733714-0.25g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1733714-1.0g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1733714-5.0g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1733714-2.5g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1733714-1g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 1g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1733714-5g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1733714-0.5g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1733714-10.0g |
4-(heptan-4-yl)oxane-4-carboxylic acid |
2228185-60-0 | 10g |
$4360.0 | 2023-06-04 |
4-(heptan-4-yl)oxane-4-carboxylic acid 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
4-(heptan-4-yl)oxane-4-carboxylic acidに関する追加情報
4-(Heptan-4-yl)oxane-4-carboxylic Acid (CAS No. 2228185-60-0)
4-(Heptan-4-yl)oxane-4-carboxylic acid (CAS No. 2228185-60-0) is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug delivery systems, polymer synthesis, and as a building block for advanced materials. The molecule consists of a cyclic ether (oxane) ring substituted with a heptan-4-yl group and a carboxylic acid moiety, making it a versatile compound for various chemical transformations.
The oxane ring in 4-(heptan-4-yl)oxane-4-carboxylic acid is a six-membered cyclic ether, which provides the molecule with stability and flexibility. The heptan-4-yl group introduces a branched alkyl chain, enhancing the compound's hydrophobic properties. This combination of functional groups makes the compound suitable for applications requiring both hydrophilic and hydrophobic interactions. Recent studies have explored the use of this compound in the development of amphiphilic polymers, which are highly sought after in drug delivery systems due to their ability to encapsulate both hydrophilic and hydrophobic drugs.
The carboxylic acid group in 4-(heptan-4-yl)oxane-4-carboxylic acid is highly reactive, enabling it to participate in various chemical reactions such as esterification, amidation, and polymerization. These reactions are pivotal in synthesizing more complex molecules and materials. For instance, researchers have utilized this compound as a monomer in the synthesis of biodegradable polymers, which have applications in medical devices and sustainable packaging materials.
Recent advancements in synthetic chemistry have led to more efficient methods for synthesizing 4-(heptan-4-yl)oxane-4-carboxylic acid. Traditionally, the compound was synthesized through multi-step processes involving Friedel-Crafts alkylation or other similar reactions. However, modern approaches leverage catalytic asymmetric synthesis and enzymatic methods to achieve higher yields and better stereocontrol. These improvements have made the compound more accessible for large-scale production and industrial applications.
In terms of biological applications, 4-(heptan-4-yl)oxane-4-carboxylic acid has shown promise as a precursor for bioactive molecules. Its ability to form stable esters and amides makes it an ideal candidate for drug design. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and anticancer drugs. Preclinical studies suggest that certain derivatives exhibit selective cytotoxicity against cancer cells while showing minimal toxicity to healthy cells.
The unique properties of CAS No. 2228185-60-0 also make it valuable in the field of polymer science. Its ability to form cross-linked networks through its reactive carboxylic acid group has led to its use in developing stimuli-responsive polymers. These polymers can undergo structural changes in response to external stimuli such as temperature or pH, finding applications in sensors, actuators, and smart drug delivery systems.
From an environmental perspective, the biodegradability of 4-(heptan
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